DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride
Overview
Description
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride: is a deuterated form of lysine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it particularly useful in various scientific research applications. The molecular formula of this compound is C6H14N2O2·2HCl, and it has a molecular weight of 227.16 g/mol .
Mechanism of Action
Target of Action
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride is a deuterated form of DL-Lysine . Lysine is an essential amino acid that plays a crucial role in protein synthesis . It is a building block for many proteins and enzymes, making it a primary target of this compound .
Mode of Action
As a deuterated compound, this compound interacts with its targets (proteins and enzymes) in a similar way to non-deuterated lysine . The presence of deuterium atoms can potentially alter the kinetics of the reactions in which the compound is involved .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving protein synthesis and metabolism . As an amino acid, lysine is involved in the translation process of protein synthesis, where it is incorporated into growing polypeptide chains .
Result of Action
The molecular and cellular effects of this compound’s action would be the formation of deuterated proteins . This could potentially be used in studies investigating protein structure and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride involves the incorporation of deuterium atoms into the lysine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Chemical Synthesis: The compound can be synthesized by starting with a deuterated precursor and performing a series of chemical reactions to obtain the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can lead to the formation of oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .
Scientific Research Applications
DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a stable isotope-labeled compound in various chemical analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: The compound is used in metabolic studies to trace the incorporation of lysine into proteins and other biomolecules.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of lysine in the body.
Comparison with Similar Compounds
L-Lysine: The natural form of lysine, an essential amino acid.
DL-Lysine: A racemic mixture of D- and L-lysine.
L-Lysine-2,3,4,5,6-d5: Another deuterated form of lysine with deuterium atoms at different positions.
DL-Lysine-4,4,5,5-d4: A partially deuterated form of lysine with deuterium atoms at specific positions.
Properties
IUPAC Name |
2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-VHGLFXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583942 | |
Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-87-5 | |
Record name | (3,3,4,4,5,5,6,6-~2~H_8_)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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